6-methyl-3-[2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one
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Overview
Description
6-methyl-3-[2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one is a complex organic compound that has garnered interest in various scientific fields. With its unique structure, this compound is a part of the pyrimidinone class, known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-3-[2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. Here is a simplified route:
Synthesis of 3-methylpyridin-4-ol starting material.
Formation of the piperidin-1-yl intermediate by reacting with appropriate alkylating agents.
Coupling of the pyridinyl and piperidinyl intermediates.
Cyclization to form the dihydropyrimidin-4-one ring.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar steps but optimized for yield and purity. This might include:
Use of automated reactors for precise control of reaction conditions.
Implementation of high-throughput purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation at the pyridinyl or piperidinyl moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductive conditions might target the keto group, converting it to an alcohol. Sodium borohydride is a common reagent.
Substitution: The functional groups on this molecule allow for various nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
For oxidation: KMnO4, CrO3 in acidic or basic conditions.
For reduction: NaBH4, LiAlH4 in dry ether.
For substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation typically yields N-oxide derivatives.
Reduction produces alcohol derivatives.
Substitution can introduce various functional groups leading to an array of derivatives.
Scientific Research Applications
Chemistry:
Used as a starting material for synthesis of more complex molecules.
Biology:
Investigated for potential as a biochemical tool due to its ability to interact with cellular components.
Medicine:
Explored for its therapeutic potential in treating diseases due to its biological activity.
Industry:
Potential use in developing advanced materials due to its stable structure.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. Its pyrimidinone core allows it to bind to these targets, modulating their activity. The exact pathways might include inhibition or activation of enzymatic processes, affecting cellular functions.
Comparison with Similar Compounds
4-hydroxy-6-methyl-3-[2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one
5-methyl-3-[2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one
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Properties
IUPAC Name |
6-methyl-3-[2-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-14-10-20-6-3-17(14)26-12-16-4-7-22(8-5-16)19(25)11-23-13-21-15(2)9-18(23)24/h3,6,9-10,13,16H,4-5,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDBEBOLCSLCLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)N2CCC(CC2)COC3=C(C=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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